molecular formula C23H20N2O3S B2670198 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 328271-18-7

3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2670198
CAS RN: 328271-18-7
M. Wt: 404.48
InChI Key: ABHDNLLRFQCCHJ-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . They are used in a wide range of applications, including as intermediates in organic synthesis and in medicinal chemistry .

Scientific Research Applications

Synthesis and Potential Applications

  • Antihyperglycemic Agents : Research led by Nomura et al. (1999) discovered a series of benzamide derivatives with antidiabetic properties, identifying KRP-297 as a potential diabetes mellitus treatment (Nomura et al., 1999).

  • Antioxidant Studies : Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds demonstrated moderate to significant radical scavenging activity, indicating potential for developing biologically active compounds (Ahmad et al., 2012).

  • Antimicrobial and Docking Studies : Talupur et al. (2021) synthesized carboxamides with antimicrobial properties and conducted molecular docking studies to evaluate their efficacy (Talupur et al., 2021).

  • Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized benzamides with potential anticancer activity against various cancer cell lines, offering promising avenues for cancer treatment research (Ravinaik et al., 2021).

  • Antimicrobial Activity of Benzimidazole Derivatives : Padalkar et al. (2014) prepared benzimidazole, benzoxazole, and benzothiazole derivatives, which showed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).

Other Relevant Research

  • Photophysical Properties : Padalkar et al. (2011) studied the photophysical properties of benzimidazole, benzoxazole, and benzothiazole derivatives, offering insights into their potential applications in material science (Padalkar et al., 2011).

  • Antitubercular Scaffold Synthesis : Nimbalkar et al. (2018) synthesized benzamide derivatives with promising anti-tubercular activity, highlighting their potential in addressing infectious diseases (Nimbalkar et al., 2018).

  • Antidopaminergic Properties : Högberg et al. (1990) synthesized benzamides with antidopaminergic properties, which could be relevant in the treatment of psychotic disorders (Högberg et al., 1990).

  • Benzamides in Antimicrobial Agents : Bikobo et al. (2017) synthesized thiazole derivatives with potent antimicrobial activity, further expanding the therapeutic applications of benzamide compounds (Bikobo et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some benzamides are considered to be relatively safe, while others can be hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14-4-9-20-21(10-14)29-23(25-20)15-5-7-17(8-6-15)24-22(26)16-11-18(27-2)13-19(12-16)28-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHDNLLRFQCCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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